

What is N-Acetyl-D-methionine-d4 and its chemical properties

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Compound of Interest

Compound Name: *N-Acetyl-D-methionine-d4*

Cat. No.: *B12395258*

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An In-depth Technical Guide to N-Acetyl-D-methionine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 is the deuterium-labeled form of N-Acetyl-D-methionine, a derivative of the essential amino acid methionine. Stable isotope-labeled compounds like **N-Acetyl-D-methionine-d4** are invaluable tools in metabolic research, proteomics, and drug development. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) allows for the precise tracking and quantification of molecules in complex biological systems using mass spectrometry-based techniques. This guide provides a comprehensive overview of the chemical properties of **N-Acetyl-D-methionine-d4**, detailed experimental methodologies, and relevant biochemical pathways.

Chemical Properties

The primary difference between **N-Acetyl-D-methionine-d4** and its non-labeled counterpart lies in its molecular weight due to the presence of four deuterium atoms. The core chemical structure and reactivity are otherwise identical.

Quantitative Data Summary

Property	N-Acetyl-D-methionine-d4	N-Acetyl-D-methionine	N-Acetyl-DL-methionine
Molecular Formula	C ₇ H ₉ D ₄ NO ₃ S	C ₇ H ₁₃ NO ₃ S	C ₇ H ₁₃ NO ₃ S[1]
Molecular Weight	195.28 g/mol	191.25 g/mol	191.25 g/mol [1][2]
CAS Number	1329496-63-5 (d4)	1509-92-8	1115-47-5[1][2][3]
Appearance	White to off-white solid	White to off-white solid	White to off-white crystalline powder[1]
Melting Point	Data not available	104-106 °C	114 - 117 °C[4]
Solubility	Data not available	Data not available	Water: 125 mg/mL (with sonication)[5]; DMSO: 100 mg/mL (with sonication)[5]; Soluble in ethanol and ethyl acetate[6].
Stability	Stable under normal conditions[3]	Stable under normal conditions[3]	Stable under normal conditions.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (N-Acetyl-DL-methionine in DMSO-d₆):
 - 8.16 ppm (d): Amide proton (NH)
 - 4.28 ppm (m): Alpha-proton (CH)
 - 2.48 ppm (t): Methylene protons (CH₂) adjacent to the sulfur atom
 - 2.04 ppm (s): Methyl protons (CH₃) of the acetyl group

- 1.93 - 1.82 ppm (m): Methylene protons (CH₂) beta to the carboxyl group.[7]

Mass Spectrometry (MS):

- The mass spectrum of N-acetyl-methionine shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be complex but often involve the loss of the acetyl group and cleavage of the amino acid side chain.[8][9] The deuterated form will show a corresponding mass shift.

Experimental Protocols

Stable isotope-labeled amino acids are frequently used in metabolic flux analysis and proteomics. Below is a detailed, adapted methodology for a metabolic flux analysis experiment using a deuterated amino acid like **N-Acetyl-D-methionine-d4**.

Protocol: Metabolic Flux Analysis using N-Acetyl-D-methionine-d4

Objective: To trace the metabolic fate of methionine in a cellular model to understand its contribution to downstream metabolic pathways.

Materials:

- Cell culture medium deficient in methionine
- **N-Acetyl-D-methionine-d4**
- Cell line of interest (e.g., human cancer cell line)
- Standard cell culture reagents and equipment
- Liquid chromatography-mass spectrometry (LC-MS) system
- Solvents for metabolite extraction (e.g., 80% methanol)

Methodology:

- Cell Culture and Labeling:

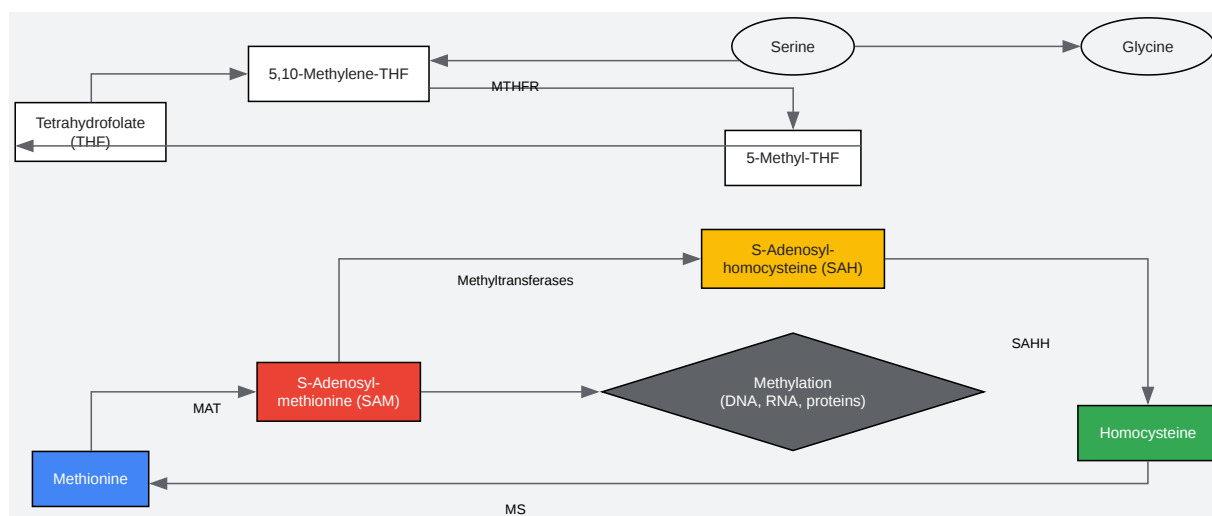
- Culture cells in standard medium to the desired confluence.
- For the experiment, switch the cells to a methionine-deficient medium supplemented with a known concentration of **N-Acetyl-D-methionine-d4**.
- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled amino acid.
- Metabolite Extraction:
 - At each time point, rapidly wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
- LC-MS Analysis:
 - Analyze the metabolite extracts using a high-resolution LC-MS system.
 - Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
 - The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the identification of deuterated and non-deuterated forms.
- Data Analysis:
 - Process the LC-MS data to identify and quantify the isotopologues of methionine and its downstream metabolites.
 - Calculate the fractional labeling of each metabolite at each time point.
 - Use metabolic modeling software to fit the labeling data and estimate the metabolic fluxes through the relevant pathways.

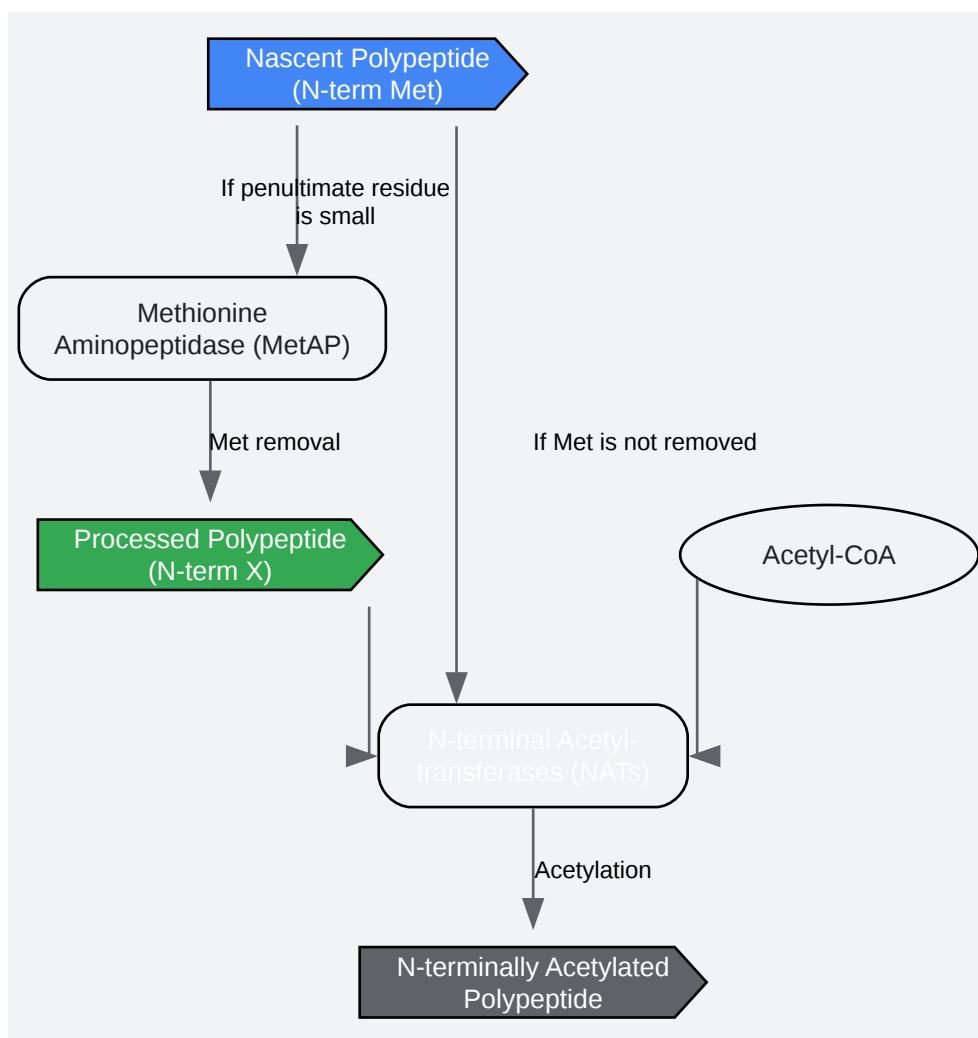
Signaling and Metabolic Pathways

N-Acetyl-D-methionine, as a derivative of methionine, plays a crucial role in the central metabolic pathway known as one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides, amino acids, and for methylation reactions that are critical for epigenetic regulation and other cellular processes.[\[10\]](#)[\[11\]](#)

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of methionine in the one-carbon metabolism pathway.





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